Home > Products > Screening Compounds P41124 > cobalt;molybdenum
cobalt;molybdenum - 922735-41-9

cobalt;molybdenum

Catalog Number: EVT-14309242
CAS Number: 922735-41-9
Molecular Formula: CoMo2
Molecular Weight: 250.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cobalt-molybdenum compounds, particularly cobalt molybdenum sulfides and nitrides, are significant in various catalytic applications. These compounds are known for their effectiveness in chemical reactions such as the conversion of syngas to alcohols and ammonia synthesis. Their unique properties stem from the synergistic effects of cobalt and molybdenum, which enhance catalytic activity and stability.

Source

Cobalt and molybdenum are transition metals found in nature. Cobalt is primarily sourced from cobaltite and other ores, while molybdenum is extracted from molybdenite. The combination of these elements leads to the formation of various compounds that exhibit distinct physical and chemical properties suitable for industrial applications.

Classification

Cobalt-molybdenum compounds can be classified into several categories based on their composition and structure:

  • Cobalt Molybdenum Sulfides: These compounds are often used as catalysts in hydrodesulfurization processes.
  • Cobalt Molybdenum Nitrides: Known for their catalytic properties, particularly in ammonia synthesis.
  • Cobalt Molybdenum Carbides: These materials are studied for their potential in hydrogen production and other catalytic processes.
Synthesis Analysis

Methods

The synthesis of cobalt-molybdenum compounds can be achieved through various methods, including:

  1. Solid-State Reaction: This method involves mixing cobalt and molybdenum precursors, followed by high-temperature treatment.
  2. Wet Chemical Methods: Involving precipitation or sol-gel processes where cobalt and molybdenum salts are dissolved in a solvent before being processed.
  3. Gas-Solid Reactions: Recent studies have explored the synthesis of nitrides via reactions involving gaseous ammonia with oxidic precursors .

Technical Details

For instance, a study demonstrated the synthesis of cobalt molybdenum nitrides using in situ X-ray powder diffraction to monitor phase changes during the reaction . Additionally, two processing routes—solid-state and wet methods—were compared for synthesizing molybdenum oxides with cobalt addition, revealing differences in crystallite size and morphology based on the method employed .

Molecular Structure Analysis

Structure

Cobalt-molybdenum compounds exhibit diverse structural forms depending on their chemical composition. For example:

  • Cobalt Molybdenum Nitrides: Typically form layered structures that facilitate catalytic activity.
  • Cobalt Molybdenum Sulfides: Often show a more complex arrangement conducive to electron transfer during reactions.

Data

Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are commonly used to determine the crystalline structure and morphology of these materials. For example, XRD patterns reveal distinct phases associated with different cobalt-molybdenum compositions .

Chemical Reactions Analysis

Reactions

Cobalt-molybdenum compounds participate in various chemical reactions, including:

  • Hydrodesulfurization: Cobalt-molybdenum sulfides are effective catalysts for removing sulfur from hydrocarbons.
  • Ammonia Synthesis: Cobalt-molybdenum nitrides have shown promise in catalyzing the Haber-Bosch process.

Technical Details

In one study, cobalt-molybdenum sulfide catalysts were developed for stable alcohol production from syngas, showcasing their utility in transforming gaseous reactants into valuable liquid products . The reaction mechanisms often involve complex electron transfer processes that enhance efficiency.

Mechanism of Action

Process

The catalytic action of cobalt-molybdenum compounds typically involves:

  1. Adsorption: Reactants adsorb onto the catalyst surface.
  2. Reaction: The active sites facilitate bond breaking and formation.
  3. Desorption: Products are released from the surface.

Data

Physical and Chemical Properties Analysis

Physical Properties

Cobalt-molybdenum compounds generally exhibit:

  • High thermal stability
  • Variable electrical conductivity depending on composition
  • Diverse morphologies ranging from nanoparticles to bulk materials

Chemical Properties

These compounds are characterized by:

  • Catalytic activity under various conditions
  • Resistance to poisoning by sulfur or other contaminants
  • Ability to undergo phase transitions under specific conditions .
Applications

Scientific Uses

Cobalt-molybdenum compounds find applications across several fields:

  • Catalysis: Used extensively in petroleum refining and chemical synthesis processes.
  • Hydrogen Production: Their role in ammonia synthesis highlights their importance in energy conversion technologies.
  • Material Science: Investigated for their potential use in electronic devices due to unique electronic properties.
Synthesis Methodologies of Cobalt-Molybdenum Systems

Solid-State Reaction Techniques for Co-Mo Chalcogenides

Solid-state reactions provide a direct pathway for synthesizing cobalt-molybdenum chalcogenides and oxides, often yielding materials with distinct crystallographic phases and enhanced thermal stability. These techniques typically involve high-temperature treatment of precursor mixtures under controlled atmospheres.

A notable advancement is the 'one-stone-two-birds' strategy employed for synthesizing molybdenum-doped cobalt-iron layered double hydroxide (LDH) hollow nanorods. This approach simultaneously facilitates LDH formation and creates hollow structures via dissolution of a MoO₃ nanorod core. Precise control over reaction conditions yields materials with exceptional oxygen evolution reaction (OER) performance, exhibiting a low Tafel slope of 47.65 mV·dec⁻¹ and requiring only 299 mV overpotential to achieve 10 mA·cm⁻² current density. The Mo doping effectively modulates electronic structures, optimizing adsorption energies for reaction intermediates [1].

Comparative studies between solid-state and wet impregnation routes for cobalt incorporation into molybdenum oxides reveal significant differences. Solid-state processing yields materials with smaller crystallite sizes (~25 nm versus ~40 nm for wet routes), higher cobalt retention (deviation δ ~10% versus δ >11%), and moderately reduced band gaps. These advantages stem from minimized particle agglomeration and more homogeneous metal distribution achieved through mechanochemical mixing. The resulting materials show enhanced electrochemical activity, attributed to increased active site density and improved charge transfer kinetics [9].

Table 1: Solid-State Synthesis Techniques for Co-Mo Systems

Precursor MaterialsProcessing ConditionsKey Product CharacteristicsPerformance Highlights
(NH₄)₂MoO₄ + Co(NO₃)₂·6H₂OMortar mixing, calcination 500°Cδ ~10% Co retention, 25 nm crystallitesReduced band gap, enhanced conductivity
MoO₃ + Co/Fe saltsHydrothermal, 100°CMo-CoFe LDH hollow nanorodsOER: 299 mV @10 mA/cm², 47.65 mV/dec
CoO + MoO₃High-energy ball millingCoMoO₄ spinel structureHigh thermal stability, catalytic sites

Gas-Solid Reaction Pathways for Co-Mo Nitrides and Carbides

Gas-solid reactions enable precise control over nitrogen/carbon incorporation into Co-Mo frameworks, creating materials with metallic character and exceptional catalytic functionality. These processes often involve ammonolysis or carburization of oxide precursors under flowing reactive gases.

In-situ X-ray powder diffraction (XRPD) studies have illuminated the phase evolution during cobalt molybdenum nitride synthesis. Reactions between Co(NO₃)₂·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O solid mixtures under ammonia flow between 600-900°C yield mixed nitride phases including Co₂Mo₃N and Co₃Mo₃N. The reaction pathway proceeds through intermediate oxide phases, with complete nitridation requiring carefully controlled temperature ramps and gas flow rates. The resulting nitrides exhibit metallic conductivity and catalytic properties resembling noble metals for hydrogenation reactions [2].

Fixed-bed reactors facilitate carbide synthesis through temperature-programmed reactions with methane/hydrogen mixtures. Precursors prepared from ammonium molybdate and cobalt nitrate undergo sequential reduction-carburization. Optimal processing at 700°C under CH₄/H₂ (20:80 ratio) produces β-Mo₂C with cobalt surface enrichment. Material characterization confirms needle-like particle morphologies and non-porous structures with surface areas below 5 m²/g. Despite low porosity, these materials exhibit remarkable hydrodesulfurization (HDS) activity due to the synergistic interaction between cobalt promoter atoms and molybdenum carbide sites [6] [9].

Table 2: Phase Evolution in Co-Mo Nitride Synthesis via Ammonolysis

Temperature RangeDominant PhasesStructural FeaturesReaction Pathway
25-200°CCoMoO₄·nH₂OLayered hydrate structureDehydration, crystal rearrangement
350-500°C(NH₄)₂Co₂(MoO₄)₃Ammonium-containing intermediateAmmonia release, oxide formation
600-700°CCoMoO₄ + MoO₃Mixed oxide phasesReduction initiation
750-900°CCo₂Mo₃N + Co₃Mo₃NCubic nitride phases (η-carbide type)Nitridation completion

Hydrothermal and Solvothermal Synthesis of Co-Mo Oxides

Hydrothermal and solvothermal methods enable morphological precision in cobalt-molybdenum oxide synthesis, particularly for nanostructured catalysts and magnetic materials. These liquid-phase processes facilitate excellent compositional control at relatively low temperatures.

Urea-assisted hydrothermal synthesis produces molybdenum-incorporated cobalt ferrite nanoparticles (CoFe₂O₄) with enhanced catalytic and magnetic properties. At 180°C with 12-hour reaction times, spinelle structures form with Mo⁶⁺ substitution primarily at tetrahedral sites. This incorporation reduces particle sizes to 25-50 nm while increasing saturation magnetization to 65.2 emu/g compared to 58.4 emu/g for undoped ferrites. More significantly, Mo doping creates redox-active centers that efficiently activate peroxymonosulfate (PMS) for rhodamine B degradation, achieving 98% pollutant removal within 60 minutes through radical and non-radical pathways [4].

Complex hierarchical architectures become accessible through hydrothermal approaches. Hollow microspheres with nanoconfined active sites demonstrate particular promise for energy applications. Precise control over precursor concentration, pH (optimally 9-10), and reaction duration (typically 6-24 hours) enables tuning of shell thickness and porosity. These materials exhibit substantially increased specific surface areas (>150 m²/g) compared to solid counterparts, facilitating enhanced mass transport during catalytic processes. When evaluated as supercapacitor electrodes, they demonstrate exceptional capacitance retention exceeding 95% after 5,000 cycles, attributed to their structural stability and optimized ion diffusion paths [7].

Table 3: Hydrothermal Parameters for Co-Mo Oxide Nanostructures

Material SystemTemperature/TimeMorphological ControlBand Gap ModificationKey Functional Property
Mo-CoFe₂O₄ nanoparticles180°C, 12 hUniform 25-50 nm particles1.85 eV (vs. 2.1 eV pure)PMS activation: 98% RhB removal
CoMoO₄ nanorods120°C, 6 h, pH=91D structures, 50-100 nm diameter2.45 eVOER activity: 320 mV overpotential
CoMoO₄/Co(OH)₂ hybrids160°C, 18 h, urea additiveNanoflake assemblies2.05 eVSpecific capacitance: 1,245 F/g

Spark Plasma Sintering (SPS) for Co-Mo Alloy Fabrication

Spark plasma sintering enables rapid consolidation of Co-Mo powders into dense components with minimal grain growth, preserving the inherent properties of precursor materials while achieving near-theoretical densities.

Processing Diamalloy 3001 powder (Co-28.5Mo-17.5Cr-3.4Si, wt.%) demonstrates SPS parameter optimization. Sintering between 800-1100°C under 50-75 MPa pressure with 5-10 minute dwell times achieves densities exceeding 99.5%. Critical analysis of shrinkage behavior reveals maximum densification rates at 1100°C (~7 μm/s), correlating with optimal interparticle bonding. Microstructural evolution shows precipitation of hard, corrosion-resistant Co-Mo-Si intermetallic phases (Laves phases) within the cobalt matrix. These precipitates, coupled with minimal grain growth (<1 μm), contribute to exceptional Vickers hardness values ranging from 684 HV at 1150°C to 797 HV at 1075°C, significantly exceeding conventionally processed counterparts [3] [10].

The methodology extends to uranium dioxide-molybdenum composites for nuclear applications. Pre-sintering UO₂ granules at 1073-1473 K before SPS processing with Mo powder preserves granule integrity during mixing, enabling formation of continuous Mo channels. These interconnected pathways dramatically enhance thermal conductivity (from ~5 W/m·K for pure UO₂ to >15 W/m·K for composites) while maintaining requisite nuclear properties. Crucially, SPS parameters (particularly temperature gradients below 1200°C and pressure profiles) prevent deleterious interaction layers between UO₂ and Mo, maintaining phase purity essential for in-reactor performance [3].

Table 4: SPS Processing Parameters and Co-Mo Alloy Properties

Material CompositionOptimal SPS ParametersRelative DensityVickers HardnessKey Microstructural Features
Diamalloy 3001 (Co-Mo-Cr-Si)1075°C, 100 MPa, 10 min>99.5%797 HVCo₇Mo₆ Laves phase (100-300 nm)
UO₂-10wt% Mo composites1100°C, 75 MPa, 5 min>98%N/AContinuous Mo channels (3-5 μm width)
Co-6Mo biomedical alloy950°C, 80 MPa, 8 min99.8%325 HVOxide-free, HCP Co matrix, <5 μm grains

Sequential Impregnation Strategies for Supported Co-Mo Catalysts

Impregnation sequence critically influences active phase distribution and metal-support interactions in supported Co-Mo catalysts, particularly for energy conversion applications requiring precise site engineering.

Ethanol steam reforming (ESR) catalysts exemplify these effects. When supporting Co and CeO₂ on MgAl₂O₄, sequential impregnation (Co followed by Ce) yields stronger metal-promoter interactions than co-impregnation. XPS analysis reveals surface Co⁰/(Co²⁺+Co⁰) ratios of 0.48 for sequentially impregnated catalysts versus 0.32 for co-impregnated counterparts after reduction. This enhanced reducibility correlates with superior ESR performance: sequentially prepared catalysts achieve 95% hydrogen selectivity at 500°C versus 82% for co-impregnated versions. The sequence also affects cobalt dispersion, with sequential methods increasing active site accessibility and reducing average Co cluster size from 12 nm to 6 nm [8] [10].

Advanced characterization confirms that impregnation order dictates local coordination environments. For Co-Mo/Al₂O₃ hydrotreating catalysts, Mo-first impregnation followed by cobalt deposition yields the preferred "Type II" active sites where Co atoms decorate MoS₂ slab edges. Conversely, reverse sequences or co-impregnation produce significant fractions of "Type I" structures with cobalt trapped in alumina surface sites, exhibiting lower HDS activity. EXAFS studies demonstrate 30% higher Co-Mo coordination numbers for optimal sequences, confirming enhanced association between promoter and molybdenum. These structurally optimized catalysts demonstrate 60% higher thiophene conversion than conventionally prepared equivalents in bench-scale testing [10].

Table 5: Impregnation Sequence Effects on Co-Mo-Ce/MgAl₂O₄ Catalysts

Impregnation SequenceCo Dispersion (%)Surface Co⁰/(Co²⁺+Co⁰)H₂ Selectivity at 500°CCarbon Deposition (mg/gcat·h)
Co then CeO₂18.70.4895%1.8
CeO₂ then Co15.30.4187%2.5
Co and CeO₂ co-impregnation12.10.3282%3.7

Properties

CAS Number

922735-41-9

Product Name

cobalt;molybdenum

IUPAC Name

cobalt;molybdenum

Molecular Formula

CoMo2

Molecular Weight

250.8 g/mol

InChI

InChI=1S/Co.2Mo

InChI Key

JOGWQPMNOLMVEU-UHFFFAOYSA-N

Canonical SMILES

[Co].[Mo].[Mo]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.